(R)-3-Amino-2-(2,5-difluorobenzyl)propanoic acid
Overview
Description
®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with two fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,5-difluorobenzyl bromide.
Nucleophilic Substitution: The benzyl bromide undergoes nucleophilic substitution with a suitable nucleophile, such as an amino acid derivative, to introduce the amino group.
Protection and Deprotection: Protecting groups may be used to protect functional groups during the synthesis.
Final Deprotection: The final step involves the removal of protecting groups to yield the desired ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as high-performance liquid chromatography (HPLC) may be employed for purification .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atoms may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or aldehydes.
Scientific Research Applications
®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the benzyl group may engage in hydrophobic interactions. The fluorine atoms can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
®-3-Amino-2-(2,4-difluorobenzyl)propanoic acid: Similar structure but with fluorine atoms at different positions.
®-3-Amino-2-(2,6-difluorobenzyl)propanoic acid: Another isomer with fluorine atoms at the 2 and 6 positions.
®-3-Amino-2-(3,5-difluorobenzyl)propanoic acid: Fluorine atoms at the 3 and 5 positions.
Uniqueness: ®-3-Amino-2-(2,5-difluorobenzyl)propanoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The electronic effects of the fluorine atoms can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
(2R)-2-(aminomethyl)-3-(2,5-difluorophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-8-1-2-9(12)6(4-8)3-7(5-13)10(14)15/h1-2,4,7H,3,5,13H2,(H,14,15)/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTDDZPBZHMZGG-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(CN)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](CN)C(=O)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189936 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260607-60-0 | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260607-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, α-(aminomethyl)-2,5-difluoro-, (αR)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801189936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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